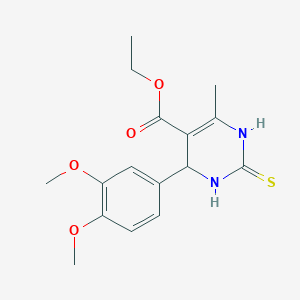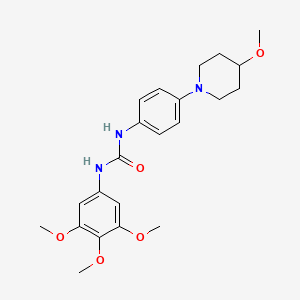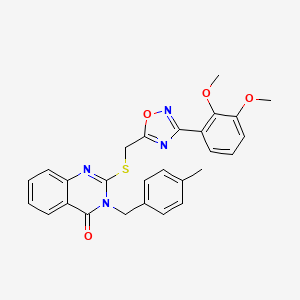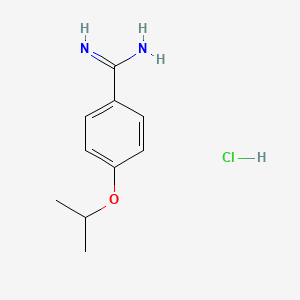
Ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of tetrahydropyrimidine, which is a class of compounds that includes many biologically active molecules . The presence of the 3,4-dimethoxyphenyl group suggests that it might have similar properties to other compounds with this group, such as ethyl (3,4-dimethoxyphenyl)acetate .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as NMR and mass spectrometry, as was done for a similar compound, ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (EDMT) .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Synthesis and Crystal Structure Ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been synthesized and its crystal structure analyzed. The compound, along with a related derivative, was prepared and studied in detail, revealing insights into its crystal structure. This research highlights the compound's significance in the field of chemical research, particularly in understanding its structural attributes (Begum & Vasundhara, 2009).
Molecular Structure and Conformational Analysis Extensive structural and electronic characterizations of this compound were conducted using X-ray crystal structure analysis and density functional theory (DFT). The studies revealed the molecule's unique conformational features and its pseudo-axial orientation, providing valuable insights into its molecular structure (Memarian et al., 2013).
Nanotechnology and Material Science
Nanocrystalline Particle Synthesis The compound has been utilized in the synthesis of nanocrystalline particles using the water/oil microemulsion method. The study involved the synthesis of n-butyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4 tetrahydropyrimidine-5-carboxylate nanoparticles, their characterization, and an investigation into their thermal and dielectric properties, showcasing the potential of this compound in nanotechnology and material science applications (Vyas et al., 2011).
Pharmaceutical Research and Applications
Ionic Liquid Mediated Synthesis for Pharmacological Activities Research has focused on the synthesis of novel derivatives of this compound for pharmacological applications. This includes the synthesis of chromone-pyrimidine coupled derivatives with reported biological activities such as antifungal and antibacterial properties, highlighting the compound's significance in pharmaceutical research (Nikalje et al., 2017).
Exploration in Antihypertensive Activity The compound has been used as a precursor in the synthesis of derivatives with potential antihypertensive activity. This research presents a new perspective on the structure-activity relationship of these derivatives, contributing to the understanding of their potential therapeutic applications (Rana et al., 2004).
Safety and Hazards
Propiedades
IUPAC Name |
ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4S/c1-5-22-15(19)13-9(2)17-16(23)18-14(13)10-6-7-11(20-3)12(8-10)21-4/h6-8,14H,5H2,1-4H3,(H2,17,18,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNEJDLZTMBVGLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=S)NC1C2=CC(=C(C=C2)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(3'-chloro-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B2902752.png)

![(E)-8-((anthracen-9-ylmethylene)amino)-6-(tert-butyl)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B2902754.png)




![Ethyl 3-(3-fluorophenyl)-5-(3-nitrobenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2902764.png)
![5-{[(4-Chlorophenyl)amino]methyl}furan-2-carboxylic acid](/img/structure/B2902766.png)
![2-[4-(4-Methoxyphenyl)sulfonylpiperazin-1-yl]-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2902767.png)

![1-Methyl-2,4,7-trioxo-1,2,3,4,5,6,7,8-octahydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B2902770.png)
![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide](/img/structure/B2902771.png)
